2,2'-Oxybis(ethylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to light beige crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reactant or reagent in various chemical reactions .
Mode of Action
It’s known to participate in chemical reactions as a reactant or reagent
Biochemical Pathways
It’s known to be used in the synthesis of macrocyclic bisimines , which suggests it may play a role in the formation of these compounds.
Result of Action
It’s known to be used in the synthesis of macrocyclic bisimines , suggesting it contributes to the formation of these compounds.
Biochemical Analysis
Biochemical Properties
It has been used as a reactant/reagent in the synthesis of polyboramines for hydrogen release, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes .
Molecular Mechanism
It is known to participate in the synthesis of macrocyclic bisimines , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Oxybis(ethylamine) dihydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(ethylamine) dihydrochloride involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(ethylamine) dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Oxidation Reactions: It can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Corresponding oxides.
Reduction Reactions: Primary amines.
Scientific Research Applications
2,2’-Oxybis(ethylamine) dihydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used in the synthesis of macrocyclic bisimines and other complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving amine functionalities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used as a catalyst, coordination reagent, and surfactant in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-aminoethyl) Ether Dihydrochloride
- 2,2’-Diaminodiethyl Ether Dihydrochloride
- 2,2’-Oxydiethylamine Dihydrochloride
Uniqueness
2,2’-Oxybis(ethylamine) dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in various industrial and research settings .
Properties
CAS No. |
60792-79-2 |
---|---|
Molecular Formula |
C4H13ClN2O |
Molecular Weight |
140.61 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H |
InChI Key |
UYMLKGBJAVRBCW-UHFFFAOYSA-N |
SMILES |
C(COCCN)N.Cl.Cl |
Canonical SMILES |
C(COCCN)N.Cl |
60792-79-2 | |
Pictograms |
Irritant |
Synonyms |
2,2’-Oxybis-ethanamine hydrochloride (1:2); 2,2’-Oxybis-ethanamine Dihydrochloride; 2-(2-Aminoethoxy)ethanamine Dihydrochloride; Bis(2-aminoethyl) Ether Dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.